molecular formula C18H12ClN3O B2578906 4-Chloro-6-(3-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile CAS No. 338982-09-5

4-Chloro-6-(3-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile

Cat. No.: B2578906
CAS No.: 338982-09-5
M. Wt: 321.76
InChI Key: XVTLNMCLBVMBDX-UHFFFAOYSA-N
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Description

4-Chloro-6-(3-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by its complex structure, which includes a pyrimidine ring substituted with chloro, methoxyphenyl, and phenyl groups, as well as a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(3-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile typically involves multi-step organic reactions

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of Substituents: The chloro group can be introduced via chlorination using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(3-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.

    Coupling Reactions: The phenyl and methoxyphenyl groups can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the chloro group, while oxidation and reduction can lead to the formation of alcohols, ketones, or amines.

Scientific Research Applications

4-Chloro-6-(3-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(3-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids, depending on the context of its application. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-(4-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile
  • 4-Chloro-6-(3-methylphenyl)-2-phenyl-5-pyrimidinecarbonitrile
  • 4-Chloro-6-(3-methoxyphenyl)-2-(4-methylphenyl)-5-pyrimidinecarbonitrile

Uniqueness

4-Chloro-6-(3-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the methoxy group, in particular, can enhance its solubility and interaction with biological targets compared to similar compounds without this group.

Biological Activity

4-Chloro-6-(3-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile, with the CAS number 338982-09-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its cytotoxic effects against various cancer cell lines, its mechanism of action, and relevant case studies.

Molecular Characteristics:

  • Molecular Formula: C₁₈H₁₂ClN₃O
  • Molar Mass: 321.76 g/mol
  • Melting Point: 142-144 °C
  • Hazard Classification: Irritant

These properties suggest that the compound is stable under standard laboratory conditions but requires careful handling due to its irritant nature .

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. The compound has been evaluated for its inhibitory activity against key cancer targets, notably the c-Met kinase.

In Vitro Cytotoxicity Data

The following table summarizes the cytotoxic effects of the compound on different cancer cell lines:

Cell Line IC50 (μM) Notes
A5491.06 ± 0.16Significant cytotoxicity observed
MCF-71.23 ± 0.18Effective against breast cancer cells
HeLa2.73 ± 0.33Moderate sensitivity noted
LO2NDNo significant effect on normal hepatocytes

The IC50 values indicate that the compound exhibits potent cytotoxicity, particularly in lung (A549) and breast (MCF-7) cancer cell lines, while showing less effect on normal cells .

The mechanism through which this compound exerts its effects appears to involve the inhibition of c-Met kinase activity. This kinase is often overexpressed in various cancers and is associated with tumor progression and metastasis.

Apoptosis Induction

Flow cytometry assays have demonstrated that treatment with this compound can induce apoptosis in A549 cells in a dose-dependent manner. The total apoptosis rates were recorded as follows:

Concentration (μM) Apoptosis Rate (%)
3.7513.73
7.5024.87
15.0035.87

These findings suggest that higher concentrations lead to increased rates of apoptosis, indicating a potential therapeutic application for inducing cancer cell death .

Case Studies

In a recent study focusing on triazolo-pyridazine/-pyrimidine derivatives, compounds similar to this compound were synthesized and tested for their biological activities. The promising results from these derivatives underline the importance of structural modifications in enhancing anticancer efficacy.

Structure–Activity Relationship (SAR)

The SAR studies indicated that specific substitutions on the pyrimidine ring significantly affected cytotoxicity and kinase inhibition potency. The presence of halogen atoms and methoxy groups were found to enhance activity against c-Met, suggesting that further modifications could lead to even more potent derivatives .

Properties

IUPAC Name

4-chloro-6-(3-methoxyphenyl)-2-phenylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O/c1-23-14-9-5-8-13(10-14)16-15(11-20)17(19)22-18(21-16)12-6-3-2-4-7-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTLNMCLBVMBDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C(=NC(=N2)C3=CC=CC=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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